N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide
描述
属性
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-methylsulfanyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-3-28-19-11-7-12-20-21(19)25-23(30-20)26(15-17-9-4-5-13-24-17)22(27)16-8-6-10-18(14-16)29-2/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOSEBOHVNMARW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Similar Compounds
Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparisons
*Calculated based on formula: C₁₉H₁₈N₃O₂S₂.
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: Electron-Donating Groups: The ethoxy group in the target compound may enhance metabolic stability compared to unsubstituted analogs (e.g., 1.2b) by reducing oxidative degradation . Methylthio vs. Pyridinylmethyl vs. Pyridinyl: N-(pyridin-2-ylmethyl) substitution (target compound) introduces a flexible linker, whereas pyridin-3-yl groups (e.g., 4a) directly participate in π-π stacking interactions with biological targets .
Synthetic Complexity :
- The target compound requires multi-step synthesis involving Rh-catalyzed C-H amidation (similar to ) or coupling reactions with pyridinylmethyl amines, as seen in and . This contrasts with simpler analogs (e.g., 1.2b), which are synthesized via direct amidation .
Pharmacological Potential: Analogs with morpholinomethyl or triazole linkers (e.g., 4a and compounds in ) exhibit multitarget activity (e.g., kinase inhibition), suggesting the target compound may similarly interact with enzymes or receptors implicated in diseases like Alzheimer’s .
常见问题
Q. What are the key synthetic routes for N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves three critical steps:
Formation of the benzo[d]thiazole core via cyclization of precursors like 2-aminothiophenol derivatives under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
Introduction of substituents : The ethoxy group is added via nucleophilic substitution (e.g., using K₂CO₃ in DMF), while the methylthio group is introduced via thiolation reagents (e.g., NaSMe) .
Final coupling of the benzo[d]thiazole moiety with the pyridin-2-ylmethyl-benzamide fragment using coupling agents like EDCI/HOBt .
Optimization includes solvent selection (DMF for solubility), temperature control (60–80°C for coupling), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms regiochemistry of substituents (e.g., ethoxy at C4 of benzo[d]thiazole, methylthio at C3 of benzamide) .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ peak at m/z 463.12) .
- HPLC (C18 column, MeCN/H₂O mobile phase) : Assesses purity (>95%) and detects impurities from incomplete coupling .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer :
- Anticancer Activity : MTT assay against cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antimicrobial Screening : Broth microdilution (MIC values) against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using CDK7 targets) .
Advanced Research Questions
Q. How can molecular docking and surface plasmon resonance (SPR) elucidate the mechanism of action of this compound?
- Methodological Answer :
- Docking (AutoDock Vina) : Models interactions between the compound’s ethoxybenzo[d]thiazole moiety and hydrophobic pockets of targets (e.g., CDK7’s ATP-binding site). The pyridinylmethyl group may form π-π stacking with aromatic residues .
- SPR : Quantifies binding kinetics (ka/kd) to immobilized targets, revealing nM-level affinity .
- Validation : Mutagenesis studies (e.g., alanine scanning) confirm critical binding residues .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Methodological Answer : Key modifications and their effects:
- Advanced SAR : Replace ethoxy with trifluoromethoxy to resist metabolic oxidation .
Q. How should researchers resolve contradictory data in biological activity across studies?
- Methodological Answer : Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Cell Line Differences : Compare genetic profiles (e.g., CDK7 expression levels in HeLa vs. A549) .
- Structural Analogues : Test derivatives (e.g., replacing pyridin-2-ylmethyl with pyridin-3-ylmethyl) to isolate activity contributors .
Q. What strategies mitigate poor aqueous solubility during formulation development?
- Methodological Answer :
- Prodrug Design : Introduce phosphate groups at the ethoxy moiety .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) to enhance bioavailability .
- Co-solvent Systems : Use PEG 400/water (1:1) for in vivo dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
